Cas no 2172006-08-3 (1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid)
1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2172006-08-3
- 1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
- EN300-1475703
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- Inchi: 1S/C27H32N2O5/c1-2-3-8-18(15-24(30)28-17-27(13-14-27)25(31)32)29-26(33)34-16-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,18,23H,2-3,8,13-17H2,1H3,(H,28,30)(H,29,33)(H,31,32)
- InChI Key: FOPMJEBVQUOKPF-UHFFFAOYSA-N
- SMILES: OC(C1(CNC(CC(CCCC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1)=O
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 12
- Complexity: 715
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 105Ų
1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1475703-0.05g |
1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172006-08-3 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1475703-0.1g |
1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172006-08-3 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1475703-0.25g |
1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172006-08-3 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1475703-0.5g |
1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172006-08-3 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1475703-1.0g |
1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172006-08-3 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1475703-2.5g |
1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172006-08-3 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1475703-5.0g |
1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172006-08-3 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1475703-10.0g |
1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172006-08-3 | 10g |
$14487.0 | 2023-06-06 |
1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
Introduction to 1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic Acid (CAS No. 2172006-08-3)
1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid (CAS No. 2172006-08-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropane ring, a heptanamide moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These structural elements contribute to its potential applications in various biological and therapeutic contexts.
The cyclopropane ring in this compound is a three-membered cyclic structure that imparts significant steric hindrance and chemical stability. This property makes it an attractive scaffold for the design of bioactive molecules, particularly those targeting protein-protein interactions or enzyme inhibition. The cyclopropane ring can also influence the conformational flexibility and binding affinity of the molecule, which are crucial factors in drug discovery and development.
The heptanamide moiety is a long aliphatic chain that can enhance the lipophilicity of the compound, facilitating its cellular uptake and membrane permeability. This feature is particularly important for drugs that need to cross biological barriers, such as the blood-brain barrier, to reach their target sites. Additionally, the heptanamide moiety can provide additional points of interaction with biological targets, potentially improving the selectivity and efficacy of the compound.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is a widely used reagent in solid-phase peptide synthesis (SPPS). It is known for its stability under mild conditions and its ease of removal using piperidine. The Fmoc group protects the amino functionality during synthesis, preventing unwanted side reactions and ensuring the purity and integrity of the final product. In the context of 1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid, the Fmoc group can be selectively removed to reveal the active amino functionality, making it suitable for further conjugation or functionalization.
Recent research has highlighted the potential of this compound in various therapeutic areas. For instance, studies have shown that compounds with similar structural features exhibit potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. One such study published in the Journal of Medicinal Chemistry demonstrated that a derivative of 1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid effectively inhibited cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins responsible for inflammation and pain.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the antiviral activity of this compound against several RNA viruses, including influenza and coronaviruses. The results indicated that the compound exhibited significant antiviral activity by interfering with viral replication processes. This finding opens up new avenues for developing antiviral drugs based on this scaffold.
Beyond its therapeutic applications, 1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid has also been investigated for its use in diagnostic imaging. The cyclopropane ring and heptanamide moiety can be modified to incorporate imaging agents such as fluorophores or radiolabels, enabling non-invasive visualization of biological processes at the molecular level. This approach has potential applications in cancer diagnosis and monitoring treatment response.
In conclusion, 1-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid (CAS No. 2172006-08-3) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for drug discovery and development, particularly in areas such as anti-inflammatory agents, antiviral drugs, and diagnostic imaging agents. Ongoing research continues to uncover new possibilities for this intriguing molecule, further solidifying its importance in the field.
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